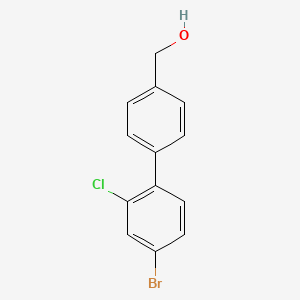![molecular formula C10H11BrS B8453054 1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene CAS No. 917382-54-8](/img/structure/B8453054.png)
1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene
Vue d'ensemble
Description
1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene is an organobromine compound featuring a benzene ring substituted with a bromine atom at the 1-position and a cyclopropylmethyl group at the 4-position. This compound is valuable in organic synthesis due to its unique structure, which allows for various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene can be synthesized through several methods. One common approach involves the bromination of 4-[(cyclopropylmethyl)sulfanyl]benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at temperatures ranging from 0-100°C.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid are used as oxidizing agents, with reactions conducted in solvents like dichloromethane or acetonitrile at room temperature.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of a base like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include 4-[(cyclopropylmethyl)sulfanyl]aniline, 4-[(cyclopropylmethyl)sulfanyl]thiophenol, and 4-[(cyclopropylmethyl)sulfanyl]phenol.
Oxidation Reactions: Products include 1-bromo-4-[(cyclopropylmethyl)sulfinyl]benzene and 1-bromo-4-[(cyclopropylmethyl)sulfonyl]benzene.
Coupling Reactions: Products include biaryl compounds with various substituents on the benzene ring.
Applications De Recherche Scientifique
1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene has several scientific research applications:
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through selective bromination or sulfanyl group modifications.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene involves its ability to undergo various chemical transformations. The bromine atom and the sulfanyl group are key functional groups that participate in these reactions. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the sulfanyl group can be converted to sulfoxides or sulfones, altering the compound’s reactivity and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-[(methylsulfanyl)methyl]benzene: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
1-Bromo-4-[(ethylsulfanyl)methyl]benzene: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.
1-Bromo-4-[(propylsulfanyl)methyl]benzene: Similar structure but with a propyl group instead of a cyclopropylmethyl group.
Uniqueness
1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to other alkyl groups. This uniqueness can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable tool in organic synthesis .
Propriétés
Numéro CAS |
917382-54-8 |
|---|---|
Formule moléculaire |
C10H11BrS |
Poids moléculaire |
243.17 g/mol |
Nom IUPAC |
1-bromo-4-(cyclopropylmethylsulfanyl)benzene |
InChI |
InChI=1S/C10H11BrS/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7H2 |
Clé InChI |
DGEUSHXVDCWKFE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CSC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
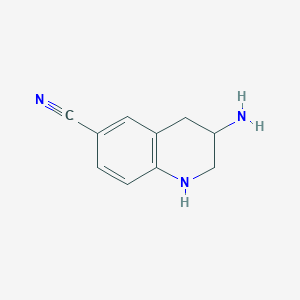

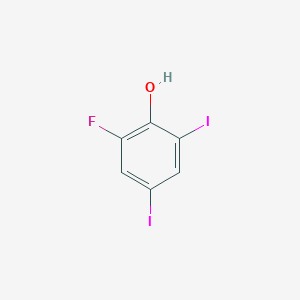
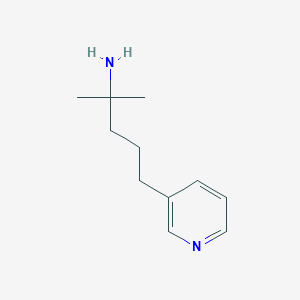


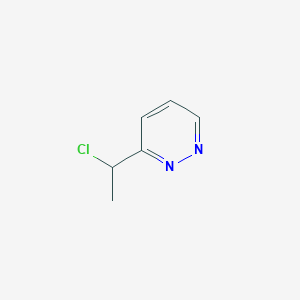

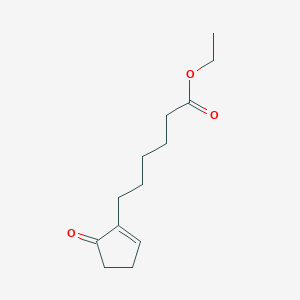
![8-Oxaspiro[4.5]dec-2-ene-7,9-dione](/img/structure/B8453049.png)
![Thieno[3,2-b]pyridine-7-thiol](/img/structure/B8453056.png)
